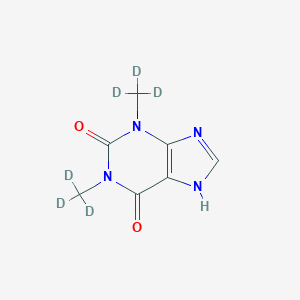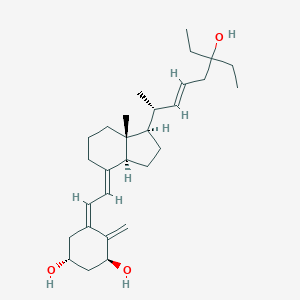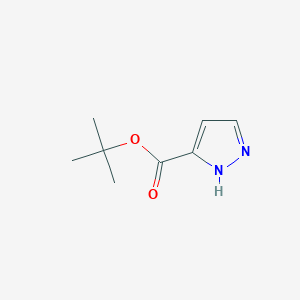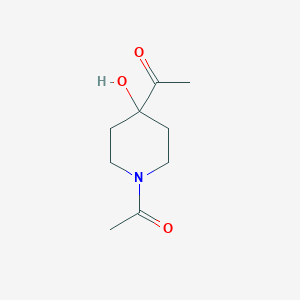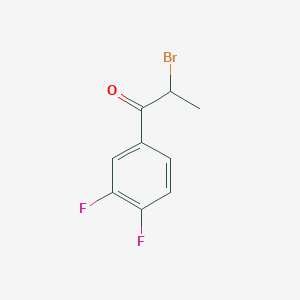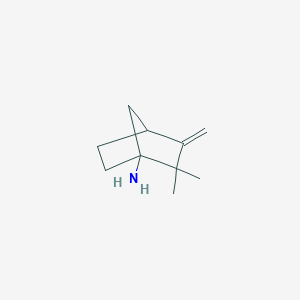
2,2-Dimethyl-3-methylenenorbornan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-methylenenorbornan-1-amine, commonly known as DMMA, is a cyclic amine that has gained significant attention from the scientific community due to its unique chemical structure and potential applications. DMMA is a derivative of norbornene, a bicyclic hydrocarbon that is widely used in organic synthesis.
Applications De Recherche Scientifique
DMMA has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DMMA is in the field of organic synthesis. DMMA can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. DMMA has also been studied for its potential use in the development of new materials, such as liquid crystals and conducting polymers.
Mécanisme D'action
The mechanism of action of DMMA is not well understood. However, it is believed that DMMA acts as a nucleophile and can react with various electrophiles, such as carbonyl compounds and halogens. DMMA can also undergo ring-opening reactions, leading to the formation of various products.
Biochemical and Physiological Effects
DMMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMMA can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMMA has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that DMMA can reduce the severity of symptoms in animal models of inflammatory bowel disease and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
DMMA has several advantages for lab experiments. It is readily available, easy to handle, and can be synthesized in high purity and yield. DMMA is also stable under normal laboratory conditions. However, DMMA has some limitations for lab experiments. It is highly reactive and can react with various electrophiles, making it difficult to control the reaction. DMMA is also toxic and should be handled with care.
Orientations Futures
For the study of DMMA include the development of new synthetic methods and the study of its mechanism of action.
Méthodes De Synthèse
DMMA can be synthesized via a multistep process that involves the reaction of norbornene with various reagents. One of the most common methods for synthesizing DMMA is the reaction of norbornene with dimethylamine in the presence of a catalytic amount of palladium. This method yields DMMA in high purity and yield.
Propriétés
Numéro CAS |
150963-99-8 |
|---|---|
Nom du produit |
2,2-Dimethyl-3-methylenenorbornan-1-amine |
Formule moléculaire |
C10H17N |
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C10H17N/c1-7-8-4-5-10(11,6-8)9(7,2)3/h8H,1,4-6,11H2,2-3H3 |
Clé InChI |
DMELIBGVYFEADI-UHFFFAOYSA-N |
SMILES |
CC1(C(=C)C2CCC1(C2)N)C |
SMILES canonique |
CC1(C(=C)C2CCC1(C2)N)C |
Synonymes |
Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



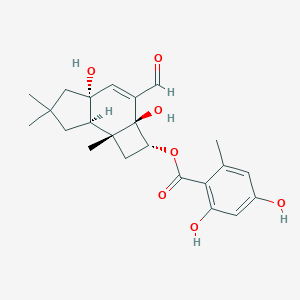


![4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B138605.png)
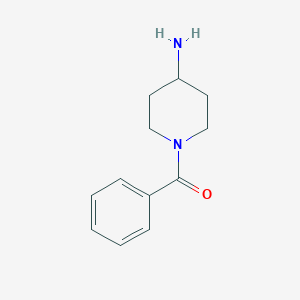
![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)


